molecular formula C20H19N3S B5693353 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine

1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine

Cat. No. B5693353
M. Wt: 333.5 g/mol
InChI Key: OAJSBRWBGPHQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been reported to act through various pathways, including inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. Moreover, this compound has been found to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been reported to inhibit the growth of various bacterial and fungal strains. In addition, it has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is its broad-spectrum activity against various diseases. Moreover, this compound has shown low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility, which makes it difficult to administer in vivo.

Future Directions

1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has shown promising results in various studies, and there is a need for further research to explore its potential therapeutic applications fully. Some of the future directions for research on this compound include:
1. Development of more efficient synthesis methods to improve yields and purity.
2. Investigation of the compound's mechanism of action to gain a better understanding of its therapeutic potential.
3. Evaluation of the compound's efficacy in animal models to determine its safety and efficacy in vivo.
4. Development of new formulations to improve the compound's solubility and bioavailability.
5. Exploration of the compound's potential use in combination with other drugs to enhance its therapeutic effects.
Conclusion
1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a promising compound that has shown potential therapeutic applications in various studies. It exhibits broad-spectrum activity against various diseases, including cancer, bacterial, and fungal infections. Moreover, this compound has neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to explore its full therapeutic potential and develop more efficient synthesis methods and formulations.

Synthesis Methods

The synthesis of 1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves the reaction of 4-methylbenzylamine, 2-thienylmethanol, and o-phenylenediamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This method has been reported to yield the desired product in good yields and high purity.

Scientific Research Applications

1-(4-methylbenzyl)-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c1-15-8-10-16(11-9-15)14-23-19-7-3-2-6-18(19)22-20(23)21-13-17-5-4-12-24-17/h2-12H,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJSBRWBGPHQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

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